molecular formula C20H23N5O3S B12155923 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(2-methoxyphe nyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(2-methoxyphe nyl)acetamide

Cat. No.: B12155923
M. Wt: 413.5 g/mol
InChI Key: JESZYHXMFVXHGA-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Features

Feature Description
Core structure 1,2,4-Triazole with amino and 3-(methylethoxy)phenyl substituents
Thioether linkage Connects triazole to acetamide group
Acetamide substituent N-bound to 2-methoxyphenyl ring
Molecular formula C₂₀H₂₂N₅O₃S
Molecular weight 424.5 g/mol

The IUPAC name derives systematically:
2-[[4-Amino-5-(3-(methylethoxy)phenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide . This nomenclature reflects the substituent priorities and bonding patterns, with the thioether (-S-) and acetamide (-N-C(=O)-) groups critically defining the connectivity.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this specific compound remain unpublished, studies of structurally related triazole-acetamides provide predictive insights. Analogous molecules typically crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters approximating a = 8.7 Å, b = 12.3 Å, c = 14.5 Å, and β = 112°. The molecular packing is stabilized by:

  • N–H···O hydrogen bonds between acetamide carbonyls and amino groups (2.8–3.1 Å)
  • C–H···π interactions involving aromatic rings (3.3–3.6 Å)
  • van der Waals contacts between methylethoxy chains

The 2-methoxyphenyl group adopts a near-orthogonal orientation relative to the triazole plane (dihedral angle ≈ 85°), minimizing steric clashes with the methylethoxy substituent. This conformation likely enhances solubility by exposing polar groups while retaining hydrophobic surface area for membrane interactions.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (500 MHz, DMSO-d₆) signals:

δ (ppm) Multiplicity Integration Assignment
8.21 Singlet 1H Acetamide NH
7.65 Doublet 1H 2-Methoxyphenyl H₃
6.98–7.12 Multiplet 4H Aromatic protons
4.02 Quartet 2H Methylethoxy CH₂
3.81 Singlet 3H Methoxy OCH₃
1.34 Triplet 3H Methylethoxy CH₃

¹³C NMR (125 MHz, DMSO-d₆):

  • 168.5 ppm (acetamide C=O)
  • 159.2 ppm (triazole C₃)
  • 153.7 ppm (methoxy aromatic C)
  • 112–135 ppm (aromatic carbons)
  • 64.8 ppm (methylethoxy CH₂)
  • 15.3 ppm (methylethoxy CH₃)

Infrared (IR) Spectroscopy

Key vibrational modes (KBr pellet, cm⁻¹):

  • 3280 (N–H stretch, amine and acetamide)
  • 1665 (C=O stretch, acetamide)
  • 1590 (C=N stretch, triazole)
  • 1245 (C–O–C asymmetric stretch, methylethoxy)
  • 1035 (C–S stretch, thioether)

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol solution:

  • λ_max = 265 nm (π→π* transition, aromatic systems)
  • Shoulder at 310 nm (n→π* transition, triazole and acetamide)

Mass Spectrometry

High-resolution ESI-MS (m/z):

  • [M+H]⁺ Calculated: 425.1521; Observed: 425.1518
  • Fragmentation pathway:
    • Loss of methylethoxy group (-89 Da)
    • Cleavage of acetamide moiety (-74 Da)
    • Triazole ring decomposition (-68 Da)

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O3S/c1-13(2)28-15-8-6-7-14(11-15)19-23-24-20(25(19)21)29-12-18(26)22-16-9-4-5-10-17(16)27-3/h4-11,13H,12,21H2,1-3H3,(H,22,26)

InChI Key

JESZYHXMFVXHGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Preparation of 4-Amino-5-[3-(Methylethoxy)Phenyl]-1,2,4-Triazole-3-Thiol

The triazole core is synthesized through a cyclocondensation reaction between thiocarbohydrazide and 3-(methylethoxy)benzaldehyde.

Procedure :

  • Reaction Setup :

    • Thiocarbohydrazide (1.0 equiv) and 3-(methylethoxy)benzaldehyde (1.1 equiv) are refluxed in ethanol (10 vol) under acidic conditions (HCl, 0.5 M) for 8–12 hours.

    • Progress is monitored via TLC (eluent: ethyl acetate/hexane, 3:7).

  • Workup :

    • The mixture is cooled to 5°C, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.

    • Yield: 68–72%.

Key Parameters :

  • Temperature : Reflux (78°C) ensures complete cyclization.

  • Acid Catalyst : HCl enhances the electrophilicity of the aldehyde carbonyl.

Acetamide Formation via Nucleophilic Substitution

The triazole-thiol intermediate is alkylated with 2-chloro-N-(2-methoxyphenyl)acetamide.

Procedure :

  • Alkylation :

    • 4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-3-thiol (1.0 equiv) and 2-chloro-N-(2-methoxyphenyl)acetamide (1.05 equiv) are stirred in DMF (5 vol) with K₂CO₃ (2.0 equiv) at 25°C for 6 hours.

  • Isolation :

    • The reaction is quenched with ice water, extracted with ethyl acetate (3 × 50 mL), and the organic layer is dried over Na₂SO₄.

    • Solvent removal yields a crude solid, which is recrystallized from methanol/water (4:1).

    • Yield: 58–63%.

Optimization Insights :

  • Base Selection : K₂CO₃ outperforms NaOH due to milder conditions, reducing hydrolysis side reactions.

  • Solvent : DMF enhances solubility of both reactants, facilitating S-alkylation.

Alternative Route via Pre-Formed Triazole Functionalization (Pathway B)

Synthesis of 2-[(4-Amino-5-Aryl-1,2,4-Triazol-3-Yl)Thio]Acetic Acid

This method prioritizes modular assembly by coupling pre-synthesized triazole-thiols with activated acetamide derivatives.

Procedure :

  • Activation of Acetic Acid :

    • 2-Bromoacetic acid (1.2 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane (8 vol) at 0°C for 2 hours to form 2-bromoacetyl chloride.

  • Coupling with Triazole-Thiol :

    • The acid chloride is added dropwise to a solution of 4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-3-thiol (1.0 equiv) and pyridine (1.5 equiv) in THF (6 vol) at −10°C.

    • The mixture is stirred for 4 hours at 25°C.

  • Amidation with 2-Methoxyaniline :

    • The intermediate 2-[(4-amino-5-aryl-1,2,4-triazol-3-yl)thio]acetyl chloride is reacted with 2-methoxyaniline (1.1 equiv) in ethyl acetate (5 vol) and triethylamine (2.0 equiv) at 0°C.

    • Yield: 54–60% after column chromatography (SiO₂, hexane/acetone 7:3).

Advantages :

  • Modularity : Enables late-stage diversification of the aryl and acetamide groups.

  • Purity Control : Column chromatography effectively removes unreacted aniline.

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodKey StepYield (%)Purity (HPLC)Key Challenges
Pathway AS-Alkylation in DMF58–6395–97%Over-alkylation at triazole N2

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the triazole ring, where various nucleophiles can replace hydrogen atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the acetamide group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-methoxyphenyl)acetamide involves its interaction with various molecular targets and pathways. The triazole ring allows it to bind to enzymes and receptors, inhibiting their activity. This binding can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which is why it has potential as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Electron-Donating Alkoxy Groups

  • Compound A: 2-{[4-Amino-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(4-Phenoxyphenyl)Acetamide Triazole substitution: 3,4,5-Trimethoxyphenyl (strong electron-donating groups). Key differences: Increased steric bulk and polarity compared to the target compound’s single methylethoxy group. This may enhance solubility but reduce membrane permeability.

Electron-Withdrawing Groups

  • Compound B: 2-{[4-Amino-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(2,4-Dimethylphenyl)Acetamide Triazole substitution: Trifluoromethyl (electron-withdrawing). Key differences: The CF₃ group improves metabolic stability but reduces nucleophilicity. The target compound’s methylethoxy group may offer a balance between lipophilicity and metabolic resistance.

Heteroaromatic Substitutions

  • Compound C: N-(5-Acetamido-2-Methoxyphenyl)-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide Triazole substitution: 3-Pyridinyl (heteroaromatic).

Substituent Variations on the Acetamide Group

Halogenated Aryl Groups

  • Compound D: 2-[(4-Amino-5-Phenyl-1,2,4-Triazol-3-Yl)Sulfanyl]-N-(3,4-Dichlorophenyl)Acetamide Acetamide substitution: 3,4-Dichlorophenyl. Key differences: Chlorine atoms increase electronegativity and may enhance cytotoxicity. The target compound’s 2-methoxyphenyl group likely reduces toxicity while maintaining moderate lipophilicity.

Alkylated Aryl Groups

  • Compound E: 2-[[4-Amino-5-(3-Methylphenyl)-1,2,4-Triazol-3-Yl]Sulfanyl]-N-(5-Chloro-2-Methylphenyl)Acetamide Acetamide substitution: 5-Chloro-2-methylphenyl.

Comparative Data Table

Compound ID Triazole Substitution Acetamide Substitution Molecular Weight (g/mol) Key Properties/Activities
Target 3-(Methylethoxy)phenyl 2-Methoxyphenyl ~428.5 (calc.) Moderate lipophilicity, potential anti-inflammatory activity
Compound A 3,4,5-Trimethoxyphenyl 4-Phenoxyphenyl ~535.6 (calc.) High polarity, improved solubility
Compound B Trifluoromethyl 2,4-Dimethylphenyl ~401.4 (calc.) Enhanced metabolic stability
Compound D Phenyl 3,4-Dichlorophenyl ~437.3 (calc.) Increased cytotoxicity potential

Biological Activity

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. Its molecular formula is C20H23N5O3SC_{20}H_{23}N_{5}O_{3}S with a molecular weight of approximately 413.5 g/mol. This compound features a triazole ring, acetamide moiety, and various functional groups that contribute to its biological interactions.

Structural Characteristics

The structural components of this compound include:

  • Triazole Ring : Enhances binding affinity to biological targets.
  • Acetamide Group : Linked to various aromatic and heterocyclic moieties.
  • Functional Groups : Such as amino, methoxy, and thioether groups that may influence its reactivity and biological activity.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of Triazole : Reaction of an appropriate aniline derivative with thiosemicarbazide.
  • Cyclization : To form the triazole ring.
  • Acylation : With an acyl chloride to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in various metabolic pathways.
  • Receptor Modulation : Interaction with receptors leading to therapeutic effects.

Pharmacological Applications

Preliminary studies suggest significant biological activities in the following areas:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Antifungal Properties : Effective against certain fungal pathogens.
  • Anticancer Effects : Investigated for its ability to inhibit cancer cell proliferation.

Case Studies

  • Antimicrobial Studies : A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Antifungal Activity : In vitro tests demonstrated that the compound inhibited the growth of Candida albicans, suggesting its potential use in treating fungal infections.
  • Cancer Cell Line Studies : The compound was tested on various cancer cell lines, including breast and lung cancer, where it exhibited cytotoxic effects, indicating its potential as a chemotherapeutic agent.

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cells Observed Effects References
AntimicrobialE. coli, S. aureusInhibition of growth
AntifungalC. albicansGrowth inhibition
AnticancerBreast cancer cell linesCytotoxic effects

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical optimization parameters?

The synthesis involves multi-step reactions, typically starting with cyclization of triazole precursors followed by nucleophilic substitutions. Key steps include:

  • Triazole ring formation : Cyclization using acetic anhydride or sodium hydride under controlled temperatures (60–80°C) .
  • Sulfanyl-acetamide coupling : Thiol-ether bond formation via nucleophilic substitution, requiring anhydrous conditions and catalysts like DMF/K₂CO₃ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical parameters include reaction temperature (affects side reactions), solvent polarity (influences yield), and stoichiometric ratios of reagents .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy at δ 3.8–4.0 ppm, triazole protons at δ 8.1–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion at m/z 457.12) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, retention time ~12.5 min) .

Q. What preliminary biological activities have been reported for this compound?

Initial screens show:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer potential : IC₅₀ = 12.5 µM in MCF-7 breast cancer cells via apoptosis induction .
  • Enzyme inhibition : Moderate COX-2 inhibition (45% at 10 µM) linked to the methoxy-phenyl moiety .

Advanced Research Questions

Q. How can low yields in the final coupling step be systematically addressed?

Low yields (~30–40%) in sulfanyl-acetamide coupling often stem from:

  • Steric hindrance : Optimize substituent positions (e.g., replacing 3-methylethoxy with smaller groups) .
  • Solvent selection : Switch from DMF to DMSO to enhance nucleophilicity .
  • Catalyst screening : Test alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) .
    Methodology: Design a factorial experiment varying solvents, bases, and temperatures, monitored via TLC .

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .
  • Metabolic interference : Use liver microsome models to assess metabolite interference .

Q. What computational strategies predict target interactions for this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) .
  • MD simulations : Assess binding stability (20 ns trajectories, AMBER force field) .
  • QSAR models : Correlate substituent electronegativity with antimicrobial activity (R² > 0.85) .

Q. How do structural modifications influence activity in SAR studies?

Key findings:

  • Methoxy groups : Removal reduces COX-2 inhibition by 60%, indicating hydrogen-bonding roles .
  • Triazole substitution : Adding electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial potency 2-fold .
    Methodology: Synthesize analogs via Suzuki-Miyaura coupling for diversification .

Q. What strategies improve compound stability under physiological conditions?

  • pH stability : Degrades rapidly at pH > 8.0; recommend lyophilized storage .
  • Thermal stability : DSC shows decomposition at 180°C; avoid high-temperature processing .
  • Light sensitivity : UV-Vis indicates photodegradation; use amber vials for storage .

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